Cas no 2413904-74-0 (tert-butyl N-{bicyclo2.2.1heptan-2-yl}-N-(2-hydroxyethyl)carbamate)

tert-butyl N-{bicyclo2.2.1heptan-2-yl}-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-26666206
- 2413904-74-0
- tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate
- tert-butyl N-{bicyclo2.2.1heptan-2-yl}-N-(2-hydroxyethyl)carbamate
-
- インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15(6-7-16)12-9-10-4-5-11(12)8-10/h10-12,16H,4-9H2,1-3H3
- InChIKey: SVNXQADYIQIWNA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(CCO)C1CC2CCC1C2)=O
計算された属性
- せいみつぶんしりょう: 255.18344366g/mol
- どういたいしつりょう: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 49.8Ų
tert-butyl N-{bicyclo2.2.1heptan-2-yl}-N-(2-hydroxyethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666206-0.05g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 0.05g |
$287.0 | 2025-03-20 | |
Enamine | EN300-26666206-0.1g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 0.1g |
$301.0 | 2025-03-20 | |
Enamine | EN300-26666206-2.5g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 2.5g |
$669.0 | 2025-03-20 | |
Enamine | EN300-26666206-0.5g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 0.5g |
$328.0 | 2025-03-20 | |
Enamine | EN300-26666206-10.0g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 10.0g |
$1471.0 | 2025-03-20 | |
Enamine | EN300-26666206-0.25g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 0.25g |
$315.0 | 2025-03-20 | |
Enamine | EN300-26666206-5g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 5g |
$991.0 | 2023-09-12 | ||
Enamine | EN300-26666206-10g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 10g |
$1471.0 | 2023-09-12 | ||
Enamine | EN300-26666206-1.0g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 1.0g |
$342.0 | 2025-03-20 | |
Enamine | EN300-26666206-5.0g |
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate |
2413904-74-0 | 95.0% | 5.0g |
$991.0 | 2025-03-20 |
tert-butyl N-{bicyclo2.2.1heptan-2-yl}-N-(2-hydroxyethyl)carbamate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
tert-butyl N-{bicyclo2.2.1heptan-2-yl}-N-(2-hydroxyethyl)carbamateに関する追加情報
Introduction to tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate (CAS No. 2413904-74-0)
tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate (CAS No. 2413904-74-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and functional groups, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The chemical structure of tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate is composed of a tert-butyl group, a bicyclo[2.2.1]heptane ring, and a hydroxyethyl carbamate moiety. The tert-butyl group provides steric protection, while the bicyclic ring imparts structural rigidity and conformational stability. The hydroxyethyl carbamate functional group introduces polarity and hydrogen bonding capabilities, which are crucial for its biological activity and solubility properties.
Recent studies have highlighted the importance of tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate in various medicinal applications. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The researchers found that the compound effectively binds to the active site of these enzymes, thereby modulating their activity and potentially slowing disease progression.
In another study published in the European Journal of Medicinal Chemistry, tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate was evaluated for its anti-inflammatory properties. The results indicated that the compound significantly reduces inflammation in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate has also been a focus of recent research. A 2023 article in Organic Letters described an efficient and scalable synthesis route for this compound using palladium-catalyzed coupling reactions and selective functional group transformations. This synthetic method not only enhances the yield and purity of the final product but also reduces the environmental impact by minimizing waste generation.
Beyond its direct medicinal applications, tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it an invaluable intermediate for the synthesis of more complex molecules with diverse biological activities.
In conclusion, tert-butyl N-{bicyclo[2.2.1]heptan-2-yl}-N-(2-hydroxyethyl)carbamate (CAS No. 2413904-74-0) is a promising compound with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique structural features and functional groups make it an attractive candidate for further research and development into novel therapeutic agents and advanced materials.
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